Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride
Description
Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride is a bicyclic organic compound featuring a fused cyclopentane-pyrrolidine ring system. The ethyl ester group at the 5-position and the hydrochloride salt enhance its solubility and stability, making it relevant for pharmaceutical and synthetic chemistry applications.
Properties
IUPAC Name |
ethyl 1,2,3,3a,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)7-3-8-5-11-6-9(8)4-7;/h3,8-9,11H,2,4-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEOUNVPLRNJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2CNCC2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride typically involves the construction of the pyrrole ring, which is a key structural component of the compound. One common method for synthesizing pyrroles is through the reaction of aromatic amines with hexane-2,5-dione. This reaction can be catalyzed by various organocatalysts, such as squaric acid, under specific conditions like 60°C for 5 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve multicomponent reactions that allow for the efficient construction of the pyrrole ring. These methods are advantageous due to their synthetic efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for deprotonation, bismuth nitrate pentahydrate for catalytic purposes, and various aromatic amines . Reaction conditions often involve specific temperatures and solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of hexane-2,5-dione with aromatic amines can produce N-substituted pyrroles .
Scientific Research Applications
Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials with specific properties
Mechanism of Action
The mechanism of action of Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s pyrrole ring structure allows it to engage in various biochemical interactions, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physical Properties
Functional Group and Heterocycle Variations
- Ester Groups: Ethyl vs. tert-butyl esters influence lipophilicity and metabolic stability. Methyl esters (e.g., CAS 77484-99-2) offer simpler synthesis but lower bioavailability due to faster hydrolysis .
- Heterocyclic Systems: Thieno[3,2-b]pyrrole (e.g., CAS 121933-60-6) and furo[3,2-b]pyrrole (e.g., CAS 77484-99-2) derivatives exhibit altered electronic properties due to sulfur or oxygen atoms, affecting reactivity and binding affinity in drug design . Hexahydrocyclopenta[c]pyrrole cores (e.g., CAS 1263378-05-7) provide conformational rigidity, advantageous for targeting central nervous system receptors .
Toxicity and Handling
- cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is classified for acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3). Mandatory PPE includes face shields and gloves .
- Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride likely requires similar precautions due to structural similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
